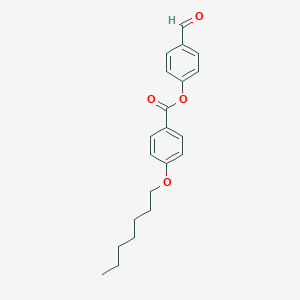![molecular formula C13H16N4OS B371302 N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 329078-48-0](/img/structure/B371302.png)
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has shown promising results in scientific research. DMTA belongs to the class of thioacetamide derivatives and has been synthesized using a variety of methods.
Applications De Recherche Scientifique
Synthesis and Antiviral Activities
A study detailed the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, emphasizing their structure confirmation and evaluation of cytotoxicity towards certain cell lines. Notably, these compounds demonstrated potential in reducing viral replication for human adenovirus type 5 and ECHO-9 virus, indicating their antiviral capabilities (Wujec et al., 2011).
Antiexudative Activity
Another research effort involved the synthesis and analysis of derivatives aiming to explore their antiexudative properties. The compounds synthesized showed significant antiexudative activity, surpassing the reference drug in certain cases, suggesting their potential for treating inflammation (Chalenko et al., 2019).
Fungicidal Activity
Research into the synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds uncovered their preliminary fungicidal activity. The findings suggest a route for developing new fungicides based on this chemical framework (El-Telbani et al., 2007).
Antimicrobial Agents
A study on the synthesis of thiazolidin-4-one derivatives revealed these compounds' potential as antimicrobial agents against a range of bacteria and fungi, highlighting their utility in combating microbial infections (Baviskar et al., 2013).
Pharmacological Evaluation
An investigation into the pharmacological properties of certain derivatives underscored their potential in CNS activity, offering insights into their application in treating central nervous system disorders (Maliszewska-Guz et al., 2005).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-5-11(6-10(9)2)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRVCAPYLJGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

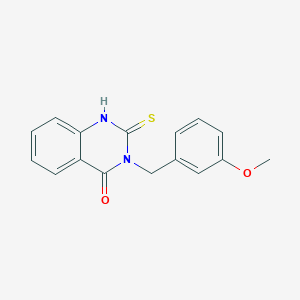
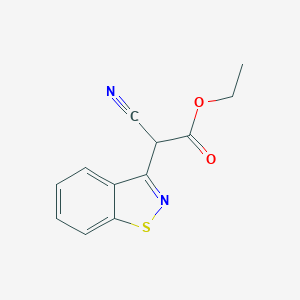

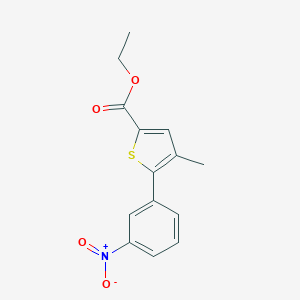
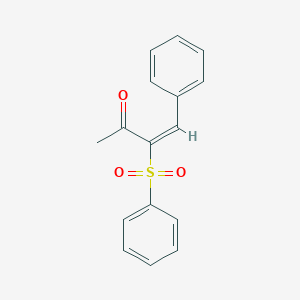
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
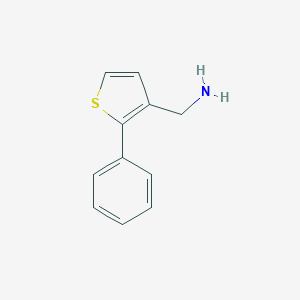
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
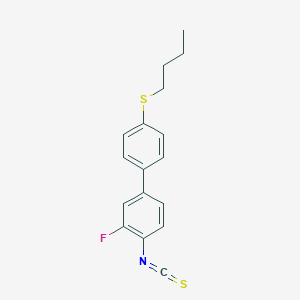

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
